molecular formula C11H10FNO3 B3039958 (2Z)-3-[(3-fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid CAS No. 1421751-34-9

(2Z)-3-[(3-fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B3039958
CAS No.: 1421751-34-9
M. Wt: 223.2 g/mol
InChI Key: NJRMXOUAQVCPMM-PLNGDYQASA-N
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Description

(2Z)-3-[(3-fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid is an organic compound characterized by the presence of a fluoro-substituted phenyl group and a carbamoyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(3-fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 3-fluoro-4-methylaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is subsequently cyclized to yield the desired product. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(3-fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-[(3-fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the fluoro group can enhance binding affinity to certain enzymes, making it a valuable tool in drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-3-[(3-fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity, while the carbamoyl group participates in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-[(3-chloro-4-methylphenyl)carbamoyl]prop-2-enoic acid
  • (2Z)-3-[(3-bromo-4-methylphenyl)carbamoyl]prop-2-enoic acid
  • (2Z)-3-[(3-iodo-4-methylphenyl)carbamoyl]prop-2-enoic acid

Uniqueness

The uniqueness of (2Z)-3-[(3-fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid lies in the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

(Z)-4-(3-fluoro-4-methylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRMXOUAQVCPMM-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C\C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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